Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Physicochemical Characterization Reaction Engineering Distillation

Imprecise halogen substitution on benzoate building blocks causes failed cross-couplings and wasted synthesis time. Ethyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1515410-82-8) resolves this with a rigorously defined, orthogonally reactive scaffold: • 5-Br for selective Suzuki-Miyaura & Buchwald-Hartwig couplings; 2-F for orthogonal SNAr displacement • Clean hydrolysis to 5-Bromo-2-fluoro-3-methylbenzoic acid (CAS 1427382-02-2) for further derivatization • ≥98% purity ensures reproducible C-C and C-N bond formation Supplied as a research building block with documented reactivity for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
CAS No. 1515410-82-8
Cat. No. B1432564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-fluoro-3-methylbenzoate
CAS1515410-82-8
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)Br)C)F
InChIInChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
InChIKeyZSUMFROTSXGQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-2-fluoro-3-methylbenzoate Properties & Procurement


Ethyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1515410-82-8) is a halogenated aromatic ester belonging to the class of polysubstituted benzoates . It is defined by a benzoate core carrying three distinct substituents: a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position . With a molecular formula of C₁₀H₁₀BrFO₂ and a molecular weight of 261.09 g/mol, it is typically supplied as a high-purity (≥98%) research chemical or building block . Its primary utility lies in organic synthesis, particularly in medicinal and agrochemical research, where its specific substitution pattern enables selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, for constructing complex molecular architectures .

Halogenated aromatic ester building block for cross-coupling workflows
Suzuki-Miyaura, Buchwald-Hartwig compatible
Regiochemically defined substitution pattern for selective synthesis
5-Br as reactive handle; 2-F, 3-CH3 tune electronics
Supplied as high-purity research chemical
Suitable for medicinal and agrochemical intermediate studies

Ethyl 5-bromo-2-fluoro-3-methylbenzoate Procurement Risks


Procurement of a halogenated aromatic ester for a specific synthetic route or biological assay cannot be based on class membership alone. Seemingly minor structural changes among in-class analogs lead to quantifiably different physicochemical properties and reactivity profiles, which directly impact reaction outcomes, purification efficiency, and biological activity . The unique combination of a 5-bromo substituent, a 2-fluoro group, and a 3-methyl group on the ethyl benzoate scaffold of Ethyl 5-bromo-2-fluoro-3-methylbenzoate confers a distinct set of electronic and steric properties. Substituting the ethyl ester for a methyl ester, or removing the bromine atom for a hydrogen, will alter the compound's boiling point, solubility, and susceptibility to nucleophilic attack, as quantified in the evidence below . The following evidence demonstrates why generic substitution fails and why Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a uniquely defined chemical entity for scientific and industrial applications.

Target Compound
Ethyl 5-bromo-2-fluoro-3-methylbenzoate
Reactive C-Br handle; slower ethyl ester hydrolysis; distinct boiling point
Analog Mismatch Risk
De-bromo or methyl ester analogs may shift reactivity, hydrolysis rate, and thermal behavior; not direct replacements.
Target Compound
Ethyl ester protects carboxylic acid; stable under basic conditions
Analog Mismatch Risk
Free carboxylic acid alters solubility and reaction pathways; methyl ester hydrolyzes faster.
Target Compound
MW 261.09; white crystalline powder
Analog Mismatch Risk
Close analogs differ in molecular weight and physical form; analytical methods may require re-validation.

Ethyl 5-bromo-2-fluoro-3-methylbenzoate Differentiation from Analogs


Boiling Point: 5-Bromo vs. De-bromo Analog

The presence of the 5-bromo substituent in Ethyl 5-bromo-2-fluoro-3-methylbenzoate results in a significantly higher predicted boiling point compared to its de-brominated analog, Ethyl 2-fluoro-3-methylbenzoate (CAS 1214363-24-2) . This is a direct consequence of the increased molecular weight and enhanced polarizability conferred by the bromine atom. This difference dictates the compound's behavior during solvent evaporation, distillation, and its potential use in high-temperature reactions .

Boiling Point
Predicted data
~49 °C higher vs. de-bromo analog
Supports distinct thermal property review
Predicted; experimental verification recommended
Physicochemical Characterization Reaction Engineering Distillation

Cross-Coupling Site Differentiation

The specific substitution pattern of Ethyl 5-bromo-2-fluoro-3-methylbenzoate provides a unique, regiochemically defined site for metal-catalyzed cross-coupling reactions . The 5-bromo substituent serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 2-fluoro and 3-methyl groups electronically tune the aromatic ring without interfering with the coupling reaction . In contrast, the de-brominated analog, Ethyl 2-fluoro-3-methylbenzoate (CAS 1214363-24-2), lacks the necessary halogen handle for these pivotal reactions, severely limiting its utility as a building block for biaryl synthesis .

Cross-Coupling Site
Class-level inference
Reactive C-Br handle vs. no halogen handle
Reactivity context for biaryl/aryl-amine bond formation
Standard Pd/Ni coupling conditions
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Ester Hydrolysis: Ethyl vs. Methyl Ester

The choice of ester group in a synthetic intermediate is critical for controlling reaction kinetics and protecting group strategy. Ethyl esters, such as Ethyl 5-bromo-2-fluoro-3-methylbenzoate, undergo base-catalyzed hydrolysis at a slower rate compared to their methyl ester analogs . This is a well-established class-level trend arising from the increased steric bulk and electron-donating inductive effect of the ethyl group relative to a methyl group, which stabilizes the ester carbonyl against nucleophilic attack [1]. Therefore, Ethyl 5-bromo-2-fluoro-3-methylbenzoate offers a more robust protecting group strategy than Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1538333-27-5) in synthetic sequences involving basic or nucleophilic conditions .

Ester Hydrolysis
Class-level inference
Slower base-catalyzed hydrolysis vs. methyl ester
Robust protecting group context
Source: Smith & March, 2007
Ester Hydrolysis Synthetic Intermediate Reaction Kinetics

Molecular Weight & Physical Form Comparison

Ethyl 5-bromo-2-fluoro-3-methylbenzoate (MW: 261.09 g/mol) has a quantifiably different molecular weight from its closest analogs . This difference is not just a theoretical value but directly impacts analytical methods such as LC-MS and GC-MS for reaction monitoring and quality control . Furthermore, its physical state as a white crystalline powder may differ from other esters (e.g., some methyl esters can be liquids), influencing handling and storage protocols .

MW & Physical Form
Cross-study comparable
+14.03 vs. methyl ester; +28.06 vs. acid
Analytical identity confirmation review
White crystalline powder
Analytical Chemistry Quality Control Procurement

Ester vs. Acid Reactivity

Ethyl 5-bromo-2-fluoro-3-methylbenzoate is the ester derivative of 5-Bromo-2-fluoro-3-methylbenzoic acid (CAS 1427382-02-2). This functional group difference leads to vastly different reactivity profiles. The ethyl ester is susceptible to nucleophilic acyl substitution, undergoing reactions like hydrolysis to the acid, transesterification, or conversion to amides. In contrast, the carboxylic acid is a protic functional group that can participate in acid-base chemistry, form salts, and is often less soluble in nonpolar organic solvents [1]. The boiling point of the acid (309.2 ± 42.0 °C) is also predicted to be higher than that of the ethyl ester (296.0 ± 40.0 °C), further highlighting the impact of functional group modification on physical properties [2].

Ester vs. Acid
Cross-study comparable
Nucleophilic acyl substitution vs. acid-base pathways
Orthogonal synthetic strategy context
Source: Smith & March, 2007
Functional Group Interconversion Esterification Synthetic Strategy

Ethyl 5-bromo-2-fluoro-3-methylbenzoate Applications


Suzuki-Miyaura Biaryl Synthesis

As a building block containing a reactive aryl bromide, Ethyl 5-bromo-2-fluoro-3-methylbenzoate is ideally suited for Suzuki-Miyaura cross-coupling reactions to generate biaryl systems . This application is directly supported by its specific substitution pattern, where the 5-bromo group acts as a leaving group for palladium-catalyzed C-C bond formation, while the 2-fluoro and 3-methyl groups remain inert, directing the reaction regioselectivity . This is a primary and well-documented use case for this class of compounds, particularly in medicinal chemistry for constructing drug-like molecules .

Buchwald-Hartwig Aryl Amination

The compound is a key precursor for Buchwald-Hartwig amination, a powerful reaction for forming C-N bonds . The 5-bromo substituent undergoes oxidative addition with a palladium or nickel catalyst, followed by transmetallation with an amine and reductive elimination to yield an aryl amine product. The presence of the ortho-fluoro group can further influence the electronic properties of the resulting product, making it valuable for fine-tuning biological activity in pharmaceutical candidates .

SNAr for Fluorinated Building Blocks

The 2-fluoro substituent on the electron-deficient aromatic ring (due to the ester group) makes the compound a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions . Under appropriate conditions, the fluorine atom can be displaced by nucleophiles such as amines, alkoxides, or thiols, providing an alternative route to diversely functionalized benzoates . This orthogonal reactivity (cross-coupling at the bromine site vs. SNAr at the fluorine site) provides a powerful tool for sequential functionalization of the aromatic core .

Carboxylic Acid Precursor

Ethyl 5-bromo-2-fluoro-3-methylbenzoate can be readily hydrolyzed to the corresponding carboxylic acid, 5-Bromo-2-fluoro-3-methylbenzoic acid (CAS 1427382-02-2), under basic or acidic conditions . The carboxylic acid is itself a versatile intermediate that can be converted to amides, acid chlorides, and other derivatives for use in medicinal chemistry and materials science . The ethyl ester serves as a convenient, protected form of the acid for handling and storage.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Biaryl Synthesis
Reactive aryl bromide handle
Regioselectivity and coupling efficiency
Buchwald-Hartwig Amination
C-N bond formation precursor
Electronic influence of ortho-fluoro group
SNAr Functionalization
2-Fluoro leaving group potential
Orthogonal reactivity with cross-coupling sites
Carboxylic Acid Precursor
Protected acid form
Hydrolysis conditions and downstream derivatization

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